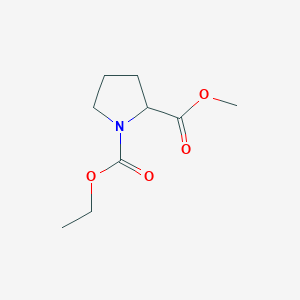![molecular formula C43H54N5O8P B15156247 N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IBU-DC Phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields such as molecular biology, genetics, and biotechnology. The compound is characterized by its high reactivity and efficiency in forming phosphodiester bonds, which are crucial for the construction of DNA and RNA sequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of IBU-DC Phosphoramidite typically involves the protection of nucleosides followed by the introduction of the phosphoramidite group. The process begins with the protection of the 5’-hydroxyl group of a nucleoside using a dimethoxytrityl (DMTr) group. This is followed by the reaction with a phosphoramidite reagent in the presence of an activator such as tetrazole . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of IBU-DC Phosphoramidite is scaled up using automated synthesizers. These machines facilitate the sequential addition of nucleosides to form oligonucleotides. The process involves multiple cycles of deprotection, coupling, capping, and oxidation to build the desired sequence . The use of automated systems ensures consistency, high throughput, and minimal contamination.
Analyse Des Réactions Chimiques
Types of Reactions: IBU-DC Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the formation of phosphodiester bonds between nucleosides. This involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of the next nucleoside in the sequence .
Common Reagents and Conditions: The common reagents used in these reactions include tetrazole or its derivatives as activators, and iodine or other oxidizing agents to convert the phosphite triester intermediate to a stable phosphodiester bond . The reactions are typically carried out in anhydrous acetonitrile to prevent hydrolysis of the reactive intermediates.
Major Products: The major products formed from these reactions are oligonucleotides with specific sequences. These oligonucleotides can be further modified with various functional groups or labels for use in different applications .
Applications De Recherche Scientifique
IBU-DC Phosphoramidite is widely used in the synthesis of oligonucleotides for various scientific research applications. In chemistry, it is used to create custom DNA and RNA sequences for studying molecular interactions and mechanisms. In biology, it is employed in gene synthesis, gene editing, and the development of diagnostic assays . In medicine, oligonucleotides synthesized using IBU-DC Phosphoramidite are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs) . In industry, it is used in the production of oligonucleotide-based products such as primers, probes, and molecular beacons .
Mécanisme D'action
The mechanism of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds between nucleosides. The phosphoramidite group is activated by an activator such as tetrazole, which facilitates its reaction with the hydroxyl group of the next nucleoside. This results in the formation of a phosphite triester intermediate, which is then oxidized to form a stable phosphodiester bond . This process is repeated sequentially to build the desired oligonucleotide sequence.
Comparaison Avec Des Composés Similaires
IBU-DC Phosphoramidite can be compared with other phosphoramidites used in oligonucleotide synthesis, such as 2’-OMe RNA phosphoramidites, 2’-fluoro RNA phosphoramidites, and locked nucleic acid phosphoramidites . Each of these compounds has unique properties that make them suitable for specific applications. For example, 2’-OMe RNA phosphoramidites are used for synthesizing antisense oligonucleotides with enhanced stability, while locked nucleic acid phosphoramidites are used for creating highly stable and specific oligonucleotide probes . The uniqueness of IBU-DC Phosphoramidite lies in its high reactivity and efficiency in forming phosphodiester bonds, making it a preferred choice for high-throughput oligonucleotide synthesis .
Propriétés
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B15156172.png)
![2-[(3-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15156186.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)
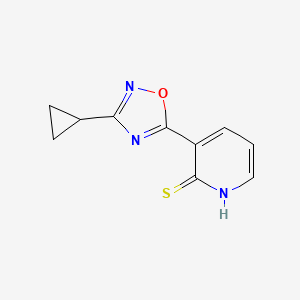
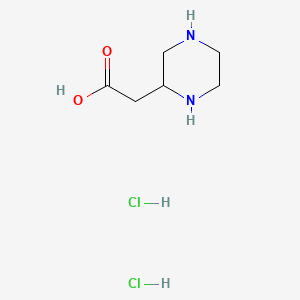
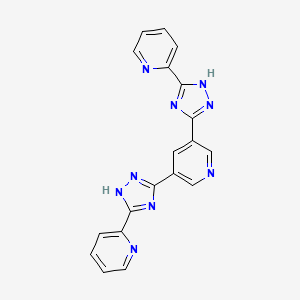
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)
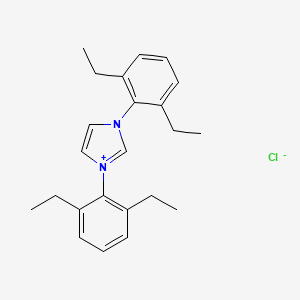
![N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B15156242.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
